molecular formula C10H12LiNO2S B2453043 Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate CAS No. 2089255-19-4

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2453043
CAS No.: 2089255-19-4
M. Wt: 217.21
InChI Key: JOTCRHHUIIECMU-UHFFFAOYSA-M
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Description

. This compound is characterized by its unique structure, which includes a lithium ion and a thiazole ring substituted with a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized thiazole derivatives.

Scientific Research Applications

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors could explain its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the thiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

lithium;2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.Li/c12-10(13)5-9-11-8(6-14-9)7-3-1-2-4-7;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTCRHHUIIECMU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC(C1)C2=CSC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-19-4
Record name lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
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